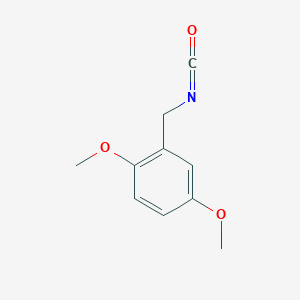

2-(Isocyanatomethyl)-1,4-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(isocyanatomethyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-3-4-10(14-2)8(5-9)6-11-7-12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRARSQMDVRGIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Isocyanatomethyl 1,4 Dimethoxybenzene

Precursor Synthesis and Starting Material Derivatization

The foundation of the synthesis lies in the efficient construction of the substituted benzene (B151609) ring and the attached methylamine (B109427) side chain. This requires robust methods for both creating the dimethoxybenzene scaffold and functionalizing it appropriately.

The immediate precursor to the target isocyanate is (2,5-dimethoxyphenyl)methylamine. While direct synthesis routes for this specific amine are not extensively detailed in readily available literature, its synthesis can be inferred from established organic chemistry reactions applied to closely related structures. A common strategy begins with a commercially available starting material like 2,5-dimethoxybenzaldehyde (B135726) or 2,5-dimethoxybenzoic acid.

One plausible pathway involves the reductive amination of 2,5-dimethoxybenzaldehyde. This two-step, one-pot process would first involve the formation of an imine by reacting the aldehyde with ammonia (B1221849), followed by reduction with a suitable agent like sodium borohydride (B1222165) to yield the target primary amine.

Alternatively, starting from 2,5-dimethoxybenzoic acid, the synthesis could proceed through an amide intermediate. The carboxylic acid would first be converted to an acid chloride, which then reacts with ammonia to form (2,5-dimethoxyphenyl)carboxamide. Subsequent reduction of the amide group, for instance with lithium aluminum hydride (LiAlH₄), would furnish (2,5-dimethoxyphenyl)methylamine. The synthesis of a related compound, 2,5-dimethoxyphenethylamine, often starts with 1,4-dimethoxybenzene (B90301) and involves a Friedel-Crafts acylation with chloroacetyl chloride, followed by a series of steps to introduce the amine functionality. google.com

The 1,4-dimethoxybenzene core is a fundamental structural motif. Its synthesis typically begins with a dihydroxybenzene precursor, such as hydroquinone (B1673460) (benzene-1,4-diol). The most common method for introducing the methoxy (B1213986) groups is through a Williamson ether synthesis.

In this reaction, the hydroquinone is deprotonated by a base, such as sodium hydroxide (B78521), to form a disodium (B8443419) phenoxide salt. This nucleophilic salt is then reacted with a methylating agent. prepchem.com Dimethyl sulfate (B86663) is a classic and effective reagent for this purpose, although it is highly toxic. prepchem.com The reaction is typically performed in a flask with vigorous stirring, and the temperature is controlled to remain below 40°C. prepchem.com After the initial reaction, the mixture is often heated to ensure completion and to decompose any remaining dimethyl sulfate. prepchem.com An alternative two-step methylation process using sodium hydroxide and dimethyl sulfate has also been described for the synthesis of o-dimethoxybenzene from catechol. researchgate.net

| Methylating Agent | Precursor | Base/Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| Dimethyl Sulfate | Hydroquinone | Sodium Hydroxide | Temperature control below 40°C, followed by heating. | prepchem.com |

| Dimethyl Sulfate | Catechol | Sodium Hydroxide | Two-step process under nitrogen protection. | researchgate.net |

| Bromoethane | Phenol | Potassium Carbonate | Reaction in acetone (B3395972) at 60°C. | nih.gov |

Isocyanate Functional Group Introduction Techniques

The conversion of the precursor amine to the final isocyanate product is a critical step. This transformation can be achieved through several methods, ranging from traditional industrial processes to more modern, safer laboratory-scale techniques.

The industrial standard for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). acs.orgnih.gov This process is highly efficient but is fraught with danger due to the extreme toxicity of phosgene gas. nih.govnwo.nl The reaction typically proceeds in a two-step sequence known as cold and hot phosgenation. sabtechmachine.com Initially, the amine reacts with phosgene at low temperatures (0-70°C) to form a carbamoyl (B1232498) chloride and an amine hydrochloride salt. sabtechmachine.com In the second "hot phosgenation" step, the mixture is heated (80-200°C) to decompose these intermediates into the final isocyanate and hydrogen chloride (HCl). sabtechmachine.com

For research-scale synthesis where the hazards of gaseous phosgene are prohibitive, solid or liquid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl)carbonate) are often used. scholaris.ca Triphosgene is a stable solid that generates phosgene in situ upon reaction with a base, making it easier and safer to handle in a laboratory setting. acs.org Another innovative approach involves the photochemical conversion of chloroform (B151607) (CHCl₃) into phosgene on demand, allowing for selective syntheses under controlled conditions. acs.org

A prominent phosgene-free route to isocyanates is the Curtius rearrangement. libretexts.org This versatile reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgrsc.org The key advantage of this method is that it starts from a carboxylic acid, which can be converted to the acyl azide intermediate under mild conditions. rsc.orgnih.gov

Acyl Azide Formation : The carboxylic acid is converted into an acyl azide. This can be done by first forming an acyl chloride which is then reacted with sodium azide. A more direct, one-pot method utilizes diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the acyl azide. nih.gov

Rearrangement : The acyl azide is then heated, causing it to undergo a concerted rearrangement where the R-group migrates and nitrogen gas is expelled, yielding the isocyanate. wikipedia.org This rearrangement proceeds with complete retention of the stereochemistry of the migrating group. nih.gov

The Curtius rearrangement is valued for its tolerance of a wide variety of functional groups and its applicability in the synthesis of complex molecules. nih.govnih.gov

| Method | Starting Material | Key Reagents | Intermediate | Advantages | Reference |

|---|---|---|---|---|---|

| Phosgenation | Primary Amine | Phosgene (COCl₂) or Triphosgene | Carbamoyl chloride | High yield, established industrial process. | nih.govsabtechmachine.com |

| Curtius Rearrangement | Carboxylic Acid | Sodium Azide, DPPA | Acyl azide | Phosgene-free, mild conditions, functional group tolerance. | wikipedia.orgnih.govnih.gov |

The significant hazards associated with phosgene have spurred extensive research into greener and more sustainable methods for isocyanate synthesis. rsc.orgdigitellinc.com The goal is to develop processes that avoid highly toxic reagents and minimize waste. rsc.orgrsc.org

The Curtius rearrangement is considered a "greener" approach because it bypasses the need for phosgene. libretexts.org Other notable sustainable strategies include:

Reductive Carbonylation : This method aims to produce isocyanates by the direct carbonylation of nitroaromatic compounds, which would be a more atom-economical route. nwo.nldigitellinc.com However, developing an efficient and economically viable catalytic system for this transformation remains a challenge. nwo.nl

Reaction of Formamides : An alternative phosgene-free process involves reacting an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting product to yield the isocyanate. google.com

Novel Catalytic Systems : Research is ongoing into new catalysts that can facilitate isocyanate formation under milder, safer conditions. For example, a nickel(II) pincer complex has been shown to catalyze the formation of isocyanates from amines and cyclic carbonates at room temperature. researchgate.net

These innovative strategies are crucial for the future of isocyanate production, aiming to align chemical manufacturing with the principles of sustainability and inherent safety. acs.orgrsc.org

Isolation and Purification Methodologies in Academic Synthesis

Detailed academic research specifically outlining the isolation and purification of 2-(isocyanatomethyl)-1,4-dimethoxybenzene is not extensively available in the public domain. However, based on standard laboratory practices for analogous isocyanates and related aromatic compounds, a general methodology can be inferred. The purification of isocyanates synthesized via methods such as the Curtius rearrangement typically involves several key steps to remove byproducts, unreacted starting materials, and residual solvents. nih.govwikipedia.org

The Curtius rearrangement, a common method for synthesizing isocyanates from carboxylic acids, proceeds through an acyl azide intermediate. nih.govrsc.org The isocyanate is then typically isolated from the reaction mixture, which may contain various impurities depending on the specific reagents used.

A general purification procedure would likely involve the following steps:

Initial Workup: Following the synthesis, the reaction mixture is often quenched, for example, by the addition of ice water, to precipitate the crude product and dissolve inorganic salts. orgsyn.org The crude solid can then be collected by suction filtration. orgsyn.org

Solvent Extraction: The crude product may be dissolved in a suitable organic solvent, such as benzene or diethyl ether. This solution is then washed with water to remove any water-soluble impurities. The organic layer is subsequently separated from the aqueous layer. orgsyn.org

Drying: The organic solution containing the product is dried over an anhydrous drying agent, such as magnesium sulfate, to remove any residual water. orgsyn.org

Filtration and Concentration: The drying agent is removed by filtration. The filtrate, containing the dissolved product, is then concentrated under reduced pressure, for instance, using a rotary evaporator, to yield the crude solid product.

Recrystallization/Further Purification: For further purification, recrystallization from a suitable solvent or solvent mixture is a common technique. For a compound like this compound, a solvent system such as benzene and petroleum ether might be employed. orgsyn.org The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. The purified crystals are then collected by filtration. The use of activated carbon can also help in removing colored impurities. orgsyn.org

The purity of the final product would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Below is a hypothetical data table illustrating the kind of information that would be presented in a research article detailing the purification of this compound.

| Purification Step | Reagents/Solvents | Purpose | Hypothetical Purity |

| Filtration | Ice water | To precipitate the crude product and remove water-soluble byproducts. | 60-70% |

| Solvent Extraction | Benzene, Water | To separate the product from water-soluble impurities. | 70-80% |

| Drying | Anhydrous Magnesium Sulfate | To remove residual water from the organic solution. | 70-80% |

| Recrystallization | Benzene, Petroleum Ether, Activated Carbon | To remove remaining impurities and obtain pure crystalline product. | >95% |

Reactivity Profiles and Mechanistic Pathways of 2 Isocyanatomethyl 1,4 Dimethoxybenzene

Nucleophilic Addition Reactions of the Isocyanate Group

The carbon atom of the isocyanate group (–N=C=O) in 2-(isocyanatomethyl)-1,4-dimethoxybenzene is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it a prime target for attack by various nucleophiles.

Reaction with Hydroxyl-Containing Substrates: Mechanistic Studies of Urethane (B1682113) Formation

The reaction between an isocyanate and an alcohol yields a urethane (carbamate). The mechanism of this reaction has been a subject of extensive study. In the absence of a catalyst, the reaction is believed to proceed through a concerted mechanism. mdpi.com Initially, a reactant complex forms between the isocyanate and the alcohol. mdpi.com In the transition state, the N=C=O group of the isocyanate bends, which activates the carbon atom for the formation of a new carbon-oxygen bond with the alcohol's oxygen. Simultaneously, the hydrogen-oxygen bond of the alcohol breaks, and a new nitrogen-hydrogen bond forms, resulting in the final urethane product. mdpi.com

The reaction rate is significantly enhanced by catalysts. Nitrogen-containing compounds, such as tertiary amines, are common catalysts. mdpi.com The catalytic mechanism involves the formation of a complex between the catalyst and the alcohol. A proton is then transferred from the alcohol to the catalyst. mdpi.com This activated complex then reacts with the isocyanate to form an intermediate, followed by the regeneration of the catalyst and formation of the urethane product. mdpi.com

Table 1: Mechanistic Steps of Urethane Formation

| Step | Catalyst-Free Mechanism | Catalyzed Mechanism (e.g., with Tertiary Amine) |

|---|---|---|

| 1 | Formation of a reactant complex between the isocyanate and the alcohol. mdpi.com | Formation of a complex between the catalyst and the alcohol, followed by proton transfer. mdpi.com |

| 2 | Concerted formation of C-O and N-H bonds, and breaking of the O-H bond in a single transition state. mdpi.com | Nucleophilic attack of the activated alcohol-catalyst complex on the isocyanate's carbonyl carbon to form an intermediate. mdpi.com |

| 3 | Formation of the final urethane product. | Regeneration of the catalyst and formation of the urethane product. mdpi.com |

Reaction with Amine-Containing Substrates: Investigations into Urea (B33335) and Biuret Synthesis

Isocyanates react readily with primary or secondary amines to form substituted ureas. This reaction is typically faster than the reaction with alcohols due to the higher nucleophilicity of the amine nitrogen. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. unibo.it This leads to the formation of a zwitterionic intermediate which rapidly rearranges to the stable urea derivative. beilstein-journals.org

The synthesis of N,N'-disubstituted ureas can be achieved by reacting an isocyanate with a primary amine. unibo.it The reaction is often quantitative and can be performed under mild conditions, sometimes without the need for a solvent or catalyst. unibo.it

If excess isocyanate is present, the initially formed urea can react further to produce a biuret. The nitrogen atom of the urea, being nucleophilic, can attack the carbonyl carbon of a second isocyanate molecule. This second addition reaction results in the formation of a biuret, which contains two ureido groups linked by a central nitrogen atom.

Cycloaddition Reactions (e.g., [2+2], [4+2]) with Unsaturated Systems

The isocyanate group can participate in cycloaddition reactions with various unsaturated compounds. These pericyclic reactions are valuable for synthesizing cyclic structures. libretexts.org

[2+2] Cycloaddition: The C=N double bond of the isocyanate can react with electron-rich alkenes in a [2+2] cycloaddition to form four-membered β-lactam rings. Photochemical conditions are often required to promote these reactions, especially with simple alkenes. libretexts.org Thermal [2+2] cycloadditions are also known, particularly with ketenes. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): Isocyanates can act as dienophiles in Diels-Alder reactions. When reacting with a conjugated diene, the C=N bond of the isocyanate undergoes a [4+2] cycloaddition to yield a six-membered heterocyclic adduct. nih.govresearchgate.net The reaction of this compound with a diene like 1,3-butadiene (B125203) would lead to the formation of a functionalized tetrahydropyridine (B1245486) derivative. These reactions are typically thermally allowed and proceed in a concerted, stereospecific manner. rsc.org

Polymerization Mechanisms: Academic Perspectives on Polyurethane and Polyurea Formation

From an academic standpoint, this compound is a monofunctional isocyanate. In polymerization reactions, it would typically act as a chain-terminating agent rather than a monomer for chain growth. However, the principles of its reactivity are central to understanding the formation of polyurethanes and polyureas.

Polyurethane Formation: Polyurethanes are synthesized by the step-growth polymerization of diisocyanates with polyols (molecules with two or more hydroxyl groups). epo.orgresearchgate.net The fundamental reaction is the urethane linkage formation described in section 3.1.1. The polymer chain grows as diisocyanate and diol molecules react alternately. researchgate.net If a molecule like this compound were introduced into this polymerization, it would react with a growing polyol-terminated chain, capping it and preventing further propagation, thereby controlling the molecular weight of the polymer.

Polyurea Formation: Polyureas are formed through the reaction of diisocyanates with diamines. unibo.it This reaction is generally faster than polyurethane formation. The mechanism follows the principles of urea synthesis (section 3.1.2) in a step-growth polymerization manner. The resulting polymer is characterized by repeating urea linkages. As with polyurethanes, this compound would serve to end-cap growing polymer chains.

Reactions Involving the Dimethoxybenzene Moiety

Electrophilic Aromatic Substitution: Influence of Isocyanatomethyl Group Directionality

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two methoxy (B1213986) (-OCH₃) groups. umkc.edu

Directing Effects of Substituents:

Methoxy Groups (-OCH₃): The two methoxy groups are strong activating groups and are ortho, para-directors. quizlet.com This is due to the resonance effect, where the lone pairs on the oxygen atoms can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions.

Let's consider the available positions on the ring:

Position 3: Ortho to the -OCH₃ at position 4 and meta to the -OCH₃ at position 1.

Position 5: Ortho to the -OCH₃ at position 4 and meta to the -CH₂NCO group.

Position 6: Ortho to the -OCH₃ at position 1 and para to the -OCH₃ at position 4.

The most powerful directing effects come from the two methoxy groups. The positions ortho to a methoxy group are highly activated. In this molecule, positions 3 and 5 are ortho to one methoxy group and meta to the other. Position 6 is ortho to one methoxy group and para to the other, but is sterically hindered by the adjacent isocyanatomethyl group. Therefore, electrophilic substitution is most likely to occur at positions 3 and 5, which are activated by one methoxy group and less sterically hindered. The powerful activating and directing nature of the methoxy groups will generally dictate the outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. lumenlearning.com

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | 1 and 4 | Strongly Activating (Resonance) | ortho, para quizlet.com |

Oxidative Pathways and Aromatic Transformations

The presence of the electron-donating methoxy groups and the benzylic C-H bond in this compound makes it susceptible to various oxidative transformations. These reactions can target either the aromatic ring or the benzylic position, leading to a range of functionalized products.

The dimethoxybenzene ring is activated towards electrophilic attack and oxidation due to the strong electron-donating effect of the two methoxy groups. Under oxidative conditions, dearomatization or oxidative coupling reactions can occur. For instance, the tungsten complex of 1,3-dimethoxybenzene (B93181) has been shown to undergo Diels-Alder reactions with alkynes, leading to highly functionalized barrelene structures. acs.org Subsequent oxidative decomplexation can yield the free barrelene or, through cycloreversion, a new aromatic compound. acs.org While this specific reaction has not been reported for this compound, it highlights the potential for the dimethoxybenzene core to participate in complex aromatic transformations.

The benzylic C(sp³)–H bond is another potential site for oxidation. Metal-catalyzed C–H functionalization reactions provide a powerful tool for the direct conversion of these bonds into new functional groups. For example, copper-catalyzed benzylic C–H isocyanation has been developed to synthesize benzylic ureas, where a benzylic C-H bond is converted to an isocyanate group which then reacts with an amine. nih.gov While this method is used to form a benzylic isocyanate, similar strategies could potentially be adapted to further functionalize the existing benzylic position in this compound.

Furthermore, visible-light-driven organocatalytic methods have been developed for the alkoxylation of benzylic C-H bonds using a photocatalyst and an oxidant. nih.gov Such a strategy could potentially be applied to introduce an alkoxy group at the benzylic position of this compound, leading to α-functionalized isocyanates.

Catalytic Influences on Reaction Pathways and Selectivity

Catalysis plays a pivotal role in directing the reactivity of this compound, enabling selective transformations of both the isocyanate group and the aromatic ring. Both metal-based and organic catalysts have been shown to be effective in controlling the outcomes of reactions involving isocyanates and their derivatives.

Metal-Catalyzed Transformations

Transition metal catalysis offers a wide array of possibilities for the transformation of this compound. Metal catalysts can be employed to promote cross-coupling reactions, C-H functionalization, and other valuable transformations. researchgate.net

One key area of interest is the metal-catalyzed functionalization of the aromatic ring. The dimethoxybenzene moiety can be a substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are typically catalyzed by palladium, nickel, or copper complexes. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the positions ortho or meta to the existing substituents, depending on the directing effects of the methoxy and isocyanatomethyl groups. beilstein-journals.org

The isocyanate group itself can also be involved in metal-catalyzed reactions. For example, nickel-catalyzed reductive amidation of aryl fluorosulfates with isocyanates has been reported for the synthesis of amides. acs.org Furthermore, metal-catalyzed reactions of isocyanides, which can be related to isocyanates, are well-established and cover a broad spectrum of transformations. nih.gov

The following table summarizes some examples of metal-catalyzed reactions that could be relevant to the transformations of this compound, based on the reactivity of related compounds.

| Reaction Type | Catalyst System (Example) | Potential Transformation of this compound |

| Benzylic C-H Isocyanation | CuOAc / 2,2'-bis(oxazoline) ligand | Further functionalization at the benzylic position. nih.gov |

| Diels-Alder Cycloaddition | {WTp(NO)(PMe3)} | Formation of barrelene derivatives from the dimethoxybenzene ring. acs.org |

| Cross-Coupling Reactions | Palladium or Nickel complexes | Introduction of new substituents on the aromatic ring. beilstein-journals.org |

| Reductive Amidation | Nickel catalyst | Reaction of the isocyanate group to form amides. acs.org |

Organocatalysis in Isocyanate Chemistry

Organocatalysis has emerged as a powerful, metal-free alternative for promoting reactions involving isocyanates. acs.org These catalysts can activate both the isocyanate and its reaction partner, leading to high efficiency and selectivity.

A prominent application of organocatalysis in isocyanate chemistry is in the synthesis of polyurethanes, where organic bases such as guanidines, amidines, and N-heterocyclic carbenes (NHCs) catalyze the reaction between isocyanates and alcohols. acs.org These catalysts operate through a nucleophilic or base-catalyzed mechanism to activate the alcohol, facilitating its attack on the electrophilic carbon of the isocyanate group.

Moreover, organocatalysis can be employed for other transformations of isocyanates. For example, a metal-free N-H and C-H carbonylation process using phenyl isocyanate as a carbonyl source has been developed to synthesize various N-heterocycles. organic-chemistry.org This type of reactivity could potentially be explored with this compound to construct more complex molecular architectures.

Visible-light-driven organocatalysis also presents opportunities for the functionalization of molecules like this compound. As mentioned earlier, the alkoxylation of benzylic C-H bonds can be achieved using an organic photocatalyst, offering a mild and selective method for modification at the benzylic position. nih.gov

The table below provides an overview of organocatalytic reactions that could be applied to this compound.

| Reaction Type | Organocatalyst (Example) | Potential Transformation of this compound |

| Urethane Formation | Guanidines, Amidines, NHCs | Reaction of the isocyanate with alcohols to form urethanes. acs.org |

| N-H/C-H Carbonylation | Piperidine (as base) | Use as a carbonyl source for the synthesis of heterocycles. organic-chemistry.org |

| Benzylic C-H Alkoxylation | 9,10-dibromoanthracene (photocatalyst) | Introduction of an alkoxy group at the benzylic position. nih.gov |

Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Construction of Heterocyclic Systems

The isocyanate functionality of 2-(isocyanatomethyl)-1,4-dimethoxybenzene is a powerful tool for chemists to forge new heterocyclic rings, which are core structures in many biologically active compounds and functional materials.

Synthesis of Nitrogen-Containing Heterocycles

The electrophilic nature of the isocyanate group makes it highly susceptible to attack by nucleophiles, a characteristic that is extensively exploited in the synthesis of nitrogen-containing heterocycles.

Oxazolidinones: These five-membered rings are significant pharmacophores found in antibiotics like Linezolid. nih.gov The synthesis of oxazolidinones can be achieved through the [3+2] cycloaddition reaction between an isocyanate, such as this compound, and an epoxide. nih.govresearchgate.net This reaction is often facilitated by catalysts to control regioselectivity and yield. nih.govresearchgate.net Various synthetic routes to oxazolidinones exist, including both phosgene-based and phosgene-free methods. nih.govbeilstein-journals.org The development of efficient, stereoselective methods, such as those combining asymmetric aldol (B89426) reactions with a modified Curtius protocol, has enabled the concise total synthesis of natural products like (–)-cytoxazone. nih.gov

Imidazolidinones: These heterocycles are also of significant interest in medicinal chemistry. Their synthesis often involves the cyclization of urea (B33335) derivatives. nih.gov For instance, N-allylureas, which can be prepared from the reaction of an allylic amine with an isocyanate, can undergo palladium-catalyzed carboamination reactions with aryl or alkenyl bromides to form substituted imidazolidin-2-ones. nih.gov This method allows for the creation of a C-C bond, a C-N bond, and up to two stereocenters in a single step. nih.gov Alternative approaches include the direct incorporation of a carbonyl group into 1,2-diamines and the diamination of olefins. mdpi.com

Ring-Closing Reactions and Multicomponent Approaches

The strategic placement of the isocyanate group in this compound allows for its participation in powerful bond-forming strategies that build molecular complexity rapidly.

Ring-Closing Reactions: While direct examples involving this compound in ring-closing metathesis (RCM) are not prevalent in the searched literature, the principle of using RCM to form heterocyclic structures is well-established. For example, RCM has been used to synthesize anthraquinones from diallylnaphthoquinones. sciforum.net The isocyanate group can be used to introduce a side chain containing a terminal alkene, which can then participate in an RCM reaction to form a larger ring system. Sequential ring-opening and ring-closing reactions are also a known strategy for transforming one heterocyclic system into another, such as converting para-substituted pyridines into meta-substituted anilines. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single reaction vessel to form a complex product, incorporating most or all of the atoms from the reactants. researchgate.netnih.gov Isocyanides and isocyanates are valuable components in MCRs for the synthesis of heterocycles. rsc.orgmdpi.com For instance, an isocyanide-based MCR can be used to construct polyfunctionalized carbazoles in a catalyst-free, aqueous medium. rsc.org The Ugi four-component reaction (U-4CR) is a well-known MCR that often utilizes an isocyanide to produce α-acylamino amides, which can be precursors to various heterocycles. mdpi.com These reactions are prized for their atom and step economy, making them ideal for generating libraries of diverse compounds. nih.gov

Accessing Complex Molecular Architectures and Natural Product Cores

The ability to introduce both a functional handle (the isocyanate) and a substituted aromatic ring makes this compound a valuable building block in the assembly of complex molecules.

Strategic Integration into Total Synthesis Research

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, often relies on the strategic use of versatile building blocks. The dimethoxybenzene moiety is a common feature in natural products, and its premeditated installation can significantly streamline a synthetic route.

The field of total synthesis is continuously evolving, with a focus on efficiency and the ability to generate analogs for biological testing. beilstein-journals.org Chemo-enzymatic approaches, which combine the precision of enzymes with the flexibility of chemical synthesis, are becoming increasingly common for the synthesis of natural products like cotylenol (B1246887) and trichodimerol. beilstein-journals.org While a direct application of this compound in a named total synthesis was not found in the search results, its potential as a precursor to a dimethoxy-substituted fragment is clear. For example, the related compound 1,4-dimethoxybenzene (B90301) is a known starting material in syntheses. mnstate.edunih.gov

Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. mdpi.comcam.ac.uknih.gov DOS strategies often employ branching pathways where a common intermediate is converted into a variety of different molecular scaffolds. cam.ac.uk

The reactive isocyanate group of this compound makes it an excellent candidate for DOS. It can react with a wide array of nucleophiles to introduce appendage diversity. Furthermore, the resulting products can undergo further transformations, such as cyclizations or multicomponent reactions, to generate skeletal diversity. nih.gov This approach is crucial for exploring new areas of chemical space and discovering novel drug leads. mdpi.comnih.gov The generation of libraries of compounds, such as spirooxindoles or indoloquinolizines, has been a successful strategy in cancer research. nih.gov

Development of Advanced Functional Molecules and Materials Precursors (Academic Focus)

Beyond its use in medicinal chemistry, the unique electronic and structural properties of the dimethoxybenzene core, coupled with the reactivity of the isocyanate group, make this compound a target for academic research focused on new materials.

The dimethoxybenzene unit, also known as a hydroquinone (B1673460) dimethyl ether, can be incorporated into larger molecular systems to influence their electronic properties. wikipedia.orgsigmaaldrich.com For instance, substituted dimethoxybenzenes have been studied for their use in perfumes, as intermediates for pharmaceuticals, and even as developers in black and white film. wikipedia.org The Friedel-Crafts alkylation of 1,4-dimethoxybenzene is a common reaction to introduce further substitution on the aromatic ring. mnstate.edunih.govyoutube.com

The isocyanate group is a precursor to urethanes (by reaction with alcohols) and ureas (by reaction with amines), which are the building blocks of polyurethanes and polyureas, respectively. These polymers have a vast range of applications due to their versatile properties. The academic focus in this area would be on creating novel monomers that lead to polymers with specific, tailored properties, such as altered thermal stability, conductivity, or optical characteristics, by leveraging the specific substitution pattern of this compound.

Precursors for Polymer Research (mechanistic and synthetic aspects)

The primary role of this compound in polymer research is as a monomer precursor for the synthesis of polyurethanes and polyureas. The isocyanate (-N=C=O) functional group is highly susceptible to nucleophilic attack, which is the mechanistic foundation for its use in step-growth polymerization.

Mechanistic Aspects: The synthesis of polymers from this monomer proceeds via polyaddition reactions. When reacted with diols (or polyols), the isocyanate group forms a urethane (B1682113) linkage. Similarly, a reaction with diamines results in a urea linkage.

Reaction with Diols (Polyurethane Formation): The lone pair of electrons on the oxygen atom of a hydroxyl group attacks the electrophilic carbon atom of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a stable urethane bond. The repetition of this process with difunctional or polyfunctional alcohols and the isocyanate monomer leads to the formation of a polyurethane polymer chain.

Reaction with Diamines (Polyurea Formation): The mechanism is analogous to polyurethane formation, but the nitrogen atom of the amine group is the nucleophile. The reaction is typically faster than with alcohols due to the higher nucleophilicity of amines. This leads to the creation of polyurea, a class of polymers known for their high strength and thermal stability.

Synthetic Aspects: The 1,4-dimethoxybenzene portion of the monomer is not merely a passive carrier for the isocyanate group; it is integral to the properties of the resulting polymer. Lignin-derived molecules, such as those containing guaiacol (B22219) or other methoxy-phenol structures, are increasingly studied as precursors for bio-based polymers. nih.govmdpi.comchemrxiv.org The rigid aromatic ring of this compound imparts stiffness and thermal stability to the polymer backbone. The two methoxy (B1213986) groups enhance solubility in organic solvents and can influence inter-chain interactions through dipole-dipole forces, affecting the material's bulk properties like its glass transition temperature and mechanical strength. researchgate.net The synthesis of polyurethane thermosets from bio-based aromatic diisocyanates has demonstrated their potential as sustainable alternatives to petrochemical-based polymers like those derived from methylene (B1212753) diphenyl diisocyanate (MDI). chemrxiv.org

The table below summarizes the polymerization potential of this compound.

Table 1: Polymerization Characteristics of this compound| Feature | Description |

|---|---|

| Polymerization Type | Step-growth polyaddition |

| Co-monomer Reactants | Diols, Polyols, Diamines, Polyamines |

| Resulting Polymer Class | Polyurethanes (with alcohols), Polyureas (with amines) |

| Key Reactive Group | Isocyanate (-N=C=O) |

| Role of Benzene (B151609) Core | Provides rigidity, thermal stability, and influences solubility and intermolecular forces. |

Scaffolds for Supramolecular Assembly Research

In supramolecular chemistry, a scaffold is a molecular framework that directs the spatial arrangement of other molecular units into a well-defined, non-covalently bonded architecture. nih.gov this compound is an ideal candidate to function as such a scaffold due to its distinct structural features that facilitate both covalent functionalization and controlled non-covalent assembly.

Role as a Covalent Anchor and Assembly Director: The utility of this compound as a scaffold can be understood by considering its two key components:

The Isocyanate Group: This group serves as a reactive handle for the covalent attachment of functional molecular units. nih.gov This "pre-functionalization" strategy allows researchers to append a wide variety of moieties—such as chromophores (e.g., pentacene), photo-responsive units (e.g., azobenzene), or catalytic centers—to the scaffold before the assembly process begins. nih.govnih.gov This creates a new, more complex building block where the functional unit is positioned in a specific location relative to the scaffold's core.

The 1,4-Dimethoxybenzene Core: This aromatic ring is the directing element for self-assembly. It can engage in specific non-covalent interactions, most notably π-π stacking with other aromatic systems. This interaction helps to organize the functionalized building blocks into larger, ordered structures, such as one-dimensional stacks or two-dimensional sheets. nih.gov The use of rigid scaffolds like triptycene (B166850) has been shown to direct the 2D assembly of molecules, demonstrating the power of a well-defined core in creating highly ordered materials. nih.gov The dimethoxybenzene core functions on a similar principle, guiding the assembly process to achieve a desired architecture that would not form spontaneously.

This dual-purpose design allows for the construction of complex, functional supramolecular systems where the bulk properties arise from the precise, scaffold-directed arrangement of the appended molecular units.

The table below details the features of this compound that enable its use as a supramolecular scaffold.

Table 2: Supramolecular Scaffold Properties of this compound| Scaffold Feature | Function | Relevant Interactions |

|---|---|---|

| Isocyanate Group (-N=C=O) | Covalent attachment point for functional molecules ("pre-functionalization"). | Nucleophilic addition reactions. |

| 1,4-Dimethoxybenzene Ring | Directs the spatial arrangement of functionalized units into ordered assemblies. | π-π stacking, Van der Waals forces, Dipole-dipole interactions. |

| Overall Structure | Acts as a bridge between covalent synthesis and non-covalent self-assembly. | Combination of covalent and non-covalent forces. |

Computational Chemistry and Theoretical Investigations of 2 Isocyanatomethyl 1,4 Dimethoxybenzene

Electronic Structure and Bonding Analysis

A complete understanding of 2-(Isocyanatomethyl)-1,4-dimethoxybenzene requires foundational computational studies into its electronic properties.

Currently, there are no published studies that have determined the optimized ground state geometry of this compound using quantum mechanical methods like Density Functional Theory (DFT). Such research would provide crucial data, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and stability. While DFT calculations have been successfully applied to other complex organic molecules, this specific compound remains uncharacterized. nih.gov

The application of Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. nih.gov An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound would identify the molecule's nucleophilic and electrophilic sites, respectively. rsc.org This analysis is critical for understanding its behavior in chemical reactions. However, no specific HOMO-LUMO energy values or orbital distribution maps for this compound are available in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the pathways of chemical reactions. For this compound, this would be particularly useful in understanding the reactivity of the isocyanate group.

The isocyanate functional group is known to undergo nucleophilic addition reactions. Computational modeling could elucidate the mechanisms of these reactions by calculating the transition state structures and their associated energy barriers. This would provide a quantitative understanding of the reaction kinetics. At present, no such transition state calculations for nucleophilic additions to this compound have been reported.

The surrounding solvent can significantly influence reaction rates and mechanisms. Computational models that incorporate solvent effects, either implicitly or explicitly, are necessary to simulate reaction conditions accurately. Studies on the impact of different solvents on the reaction energetics of this compound have not been conducted.

Spectroscopic Property Prediction and Validation against Experimental Data (Methodological Research)

Computational methods can predict various spectroscopic properties, which can then be validated against experimental measurements. This synergy is a cornerstone of modern chemical research. For related isocyanates, such as ethyl isocyanate, detailed spectroscopic constants have been determined and used to search for these molecules in interstellar space. researchgate.netresearchgate.net However, for this compound, a similar body of research is absent. The prediction of its infrared, NMR, and UV-Vis spectra through computational means and its comparison with experimental data remains an open area for investigation.

NMR Chemical Shift Predictions

Theoretical NMR chemical shift predictions for this compound would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. The data would be presented in a table, correlating each atom with its predicted chemical shift value (in ppm) and comparing it to experimental data if available. Such a table would be a valuable tool for structural elucidation and for verifying experimental assignments.

Vibrational Frequency Analysis (IR/Raman)

A computational vibrational analysis of this compound would involve calculating the molecule's normal modes of vibration. This is also commonly carried out using DFT methods. The results would be a list of calculated vibrational frequencies (in cm⁻¹) and their corresponding intensities for both infrared (IR) and Raman spectroscopy. These theoretical spectra are instrumental in interpreting experimental IR and Raman spectra, allowing for the assignment of specific spectral bands to particular molecular motions, such as the characteristic N=C=O stretching of the isocyanate group, C-H stretching of the aromatic ring and methoxy (B1213986) groups, and various bending and torsional modes. A data table would typically present the calculated frequency, the experimental frequency (if known), the intensity, and a detailed description of the vibrational mode.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound would be explored to identify its stable low-energy structures. This analysis is crucial as the relative orientation of the isocyanatomethyl and methoxy substituents can significantly influence the molecule's properties. Computational methods such as molecular mechanics or DFT would be used to rotate the rotatable bonds and calculate the potential energy surface. The results would identify the global minimum energy conformation and any other low-energy conformers, along with the energy barriers separating them.

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time at a given temperature. nih.gov These simulations model the atomic motions of the molecule, offering a deeper understanding of its flexibility, conformational transitions, and intermolecular interactions in different environments (e.g., in solution or in a condensed phase). 193.6.1 An MD study would report on parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the molecule's stability and the flexibility of its different regions.

Advanced Spectroscopic and Analytical Methodologies for Research of 2 Isocyanatomethyl 1,4 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 2-(isocyanatomethyl)-1,4-dimethoxybenzene, ¹H and ¹³C NMR provide foundational information regarding the chemical environment of each proton and carbon atom. The electronegativity of the oxygen atoms in the methoxy (B1213986) groups and the nitrogen in the isocyanate group significantly influences the chemical shifts of nearby nuclei. wisc.edu

Predicted ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | ||

|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~6.8-7.0 | Multiplet |

| CH₂-NCO | ~4.5-4.8 | Singlet |

| OCH₃ | ~3.7-3.8 | Singlet |

| ¹³C NMR | ||

| Carbon | Predicted Chemical Shift (ppm) | |

| Aromatic C-O | ~150-155 | |

| Aromatic C-H | ~110-120 | |

| Aromatic C-CH₂ | ~125-130 | |

| CH₂-NCO | ~45-50 | |

| N=C=O | ~120-125 | |

| OCH₃ | ~55-56 |

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed. wisc.eduyoutube.com

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would primarily show correlations between the protons on the aromatic ring, helping to delineate their specific positions relative to one another.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹JCH). sdsu.eduyoutube.comlibretexts.org An HSQC spectrum would show a cross-peak connecting the signal of the methylene (B1212753) protons (~4.5-4.8 ppm) to the signal of the methylene carbon (~45-50 ppm). Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals.

Correlations from the methylene protons (CH₂) to the isocyanate carbon (N=C=O) and the adjacent aromatic carbons.

Correlations from the methoxy protons (OCH₃) to their respective aromatic carbons.

Correlations from the aromatic protons to neighboring aromatic carbons.

Dynamic NMR (DNMR) is utilized to study molecular processes that occur on the NMR timescale, such as conformational changes. acs.orgyoutube.comlibretexts.org For this compound, restricted rotation around the single bonds, particularly the Ar-CH₂ bond and the CH₂-NCO bond, could lead to the existence of different conformers. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures where the interconversion between conformers is slow, separate signals for each conformer might be observed. As the temperature increases and the rotation becomes faster, these signals will broaden, coalesce, and eventually sharpen into a single averaged signal. Analyzing these changes allows for the determination of the energy barriers to rotation.

Mass Spectrometry Techniques for Molecular Characterization and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. acs.org By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₁NO₃), HRMS would confirm its elemental composition by providing a highly accurate mass measurement that matches the theoretical value.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. acs.orgwikipedia.org This technique is invaluable for structural elucidation by providing detailed information about the molecule's fragmentation pathways. acs.orgnih.gov For this compound, a common fragmentation would involve the cleavage of the benzylic bond, leading to the formation of a stable dimethoxybenzyl cation. Other potential fragmentation pathways include the loss of a methyl group from a methoxy substituent or the loss of carbon monoxide from the isocyanate group.

Predicted Key Fragments in MS/MS Analysis:

| Precursor Ion (M)⁺ | Fragment Ion | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| C₁₀H₁₁NO₃⁺ | C₉H₁₁O₂⁺ | Dimethoxybenzyl cation | NCO |

| C₉H₈NO₂⁺ | Loss of a methyl radical | CH₃ | |

| C₉H₁₁O₃⁺ | Loss of isocyanide | CN |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Kinetics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

The IR spectrum of an isocyanate is characterized by a strong and sharp absorption band for the asymmetric stretching vibration of the N=C=O group, which typically appears in the range of 2250-2285 cm⁻¹. remspec.comresearchgate.net This peak is highly diagnostic and its disappearance can be used to monitor the progress of reactions involving the isocyanate group. mt.comnih.gov Other key absorptions for this compound would include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations typically result in several bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The asymmetric and symmetric C-O-C stretches of the methoxy groups are expected to produce strong bands in the 1250-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While the N=C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic ring, often produce stronger signals in Raman than in IR.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N=C=O | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₂/CH₃) | Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Aromatic C-O | Asymmetric Stretch | 1230 - 1270 | Strong |

| Aromatic C-O | Symmetric Stretch | 1020 - 1050 | Medium |

In-situ IR spectroscopy, such as ReactIR, is particularly valuable for studying reaction kinetics. mt.com By continuously monitoring the intensity of the isocyanate peak, one can track the consumption of this compound in real-time as it reacts with nucleophiles like alcohols or amines to form urethanes or ureas, respectively. This allows for the determination of reaction rates, endpoints, and the potential detection of reaction intermediates. mt.comnih.gov

Vibrational Modes of the Isocyanate Group and Aromatic Ring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the isocyanate (-N=C=O) group and the substituted aromatic ring exhibit characteristic vibrational modes that are readily identifiable in an IR spectrum.

The isocyanate group is well-known for its strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group. This peak is typically observed in the spectral region of 2250-2280 cm⁻¹. The presence of this intense band is a clear indicator of the isocyanate functionality.

The 1,4-dimethoxybenzene (B90301) moiety also presents a series of characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear between 3000 and 3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the methoxy groups give rise to strong absorptions, usually in the 1250-1000 cm⁻¹ range. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can also provide information about the substitution pattern.

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C Stretch | 1400 - 1600 | Medium to Strong | |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1250 | Strong |

| C-H Stretch (methyl) | 2850 - 2960 | Medium |

In situ IR Spectroscopy for Reaction Monitoring

In situ IR spectroscopy is an invaluable technique for monitoring the progress of chemical reactions in real-time without the need for sample extraction. This is particularly useful for reactions involving highly reactive species like isocyanates. By immersing a fiber-optic probe connected to an IR spectrometer directly into the reaction mixture, the concentration of reactants, intermediates, and products can be tracked over time.

For reactions of this compound, such as its reaction with an alcohol to form a urethane (B1682113), in situ IR spectroscopy allows for the continuous monitoring of the disappearance of the strong isocyanate peak around 2275 cm⁻¹ and the simultaneous appearance of new bands characteristic of the urethane linkage (e.g., N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹). This real-time data acquisition provides detailed kinetic information about the reaction, including reaction rates and the identification of any transient intermediates.

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the isocyanatomethyl group relative to the dimethoxybenzene ring and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. Such information is crucial for understanding the compound's physical properties and for computational modeling studies. nih.gov

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Product Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and reaction products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. Isocyanates can also be derivatized to more stable compounds prior to HPLC analysis to improve detection and quantification. epa.govresearchgate.net

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the high reactivity of isocyanates, direct GC analysis can be challenging. However, methods involving derivatization to more stable and less reactive compounds, such as ureas or carbamates, are well-established. nih.govoup.com The resulting derivatives can then be readily analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification.

Developing a robust HPLC or GC method for research purposes requires the optimization of several parameters to achieve good resolution, sensitivity, and accuracy. Key parameters to consider during method development include:

Column Selection: Choosing the appropriate stationary phase and column dimensions.

Mobile Phase/Carrier Gas: Optimizing the composition and flow rate of the mobile phase (in HPLC) or carrier gas (in GC).

Temperature: Adjusting the column temperature or temperature program.

Detector Settings: Selecting the optimal wavelength for UV detection or optimizing detector parameters for sensitivity.

A well-developed chromatographic method is critical for monitoring reaction progress, quantifying yields, and ensuring the purity of the final product.

If this compound is used to synthesize chiral derivatives, for instance, by reacting it with a chiral alcohol or amine, the resulting product may exist as a mixture of enantiomers or diastereomers. Chiral chromatography is a specialized form of HPLC or GC that can separate these stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The ability to determine the enantiomeric purity is crucial in many fields, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Emerging Research Directions and Future Perspectives on 2 Isocyanatomethyl 1,4 Dimethoxybenzene

Sustainable Synthesis and Green Chemistry Innovations

The synthesis of isocyanates, including 2-(Isocyanatomethyl)-1,4-dimethoxybenzene, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. rsc.org A primary focus is the move away from hazardous reagents like phosgene (B1210022), which is commonly used in the industrial production of isocyanates from amines. google.comepa.gov The development of phosgene-free routes is a critical area of innovation, aiming to enhance the safety and environmental profile of isocyanate synthesis. rsc.orgchemrxiv.org

Recent research highlights several sustainable strategies:

Curtius Rearrangement: This method is considered one of the cleanest and highest-yielding approaches for isocyanate synthesis. It involves the thermal decomposition of an acyl azide (B81097), which can be generated from carboxylic acids. The byproducts are typically inert, making it an environmentally benign alternative to phosgenation. google.com

Catalytic Approaches: The use of catalysts in isocyanate synthesis is another key area of green chemistry innovation. For instance, processes are being developed that utilize catalysts to enable the reaction of organic halides with metal cyanates, offering a different pathway to isocyanates. google.com

Bio-based Feedstocks: There is a growing interest in synthesizing chemicals from renewable resources. Research into producing aromatic diisocyanates from lignocellulosic raw materials like guaiacol (B22219) and vanillyl alcohol showcases a move towards a more sustainable chemical industry. chemrxiv.org While not directly applied to this compound yet, these approaches provide a roadmap for future sustainable syntheses of related compounds.

The principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, are central to these innovations. thieme-connect.de The pharmaceutical industry, a significant user of complex organic molecules, is increasingly adopting these principles, which is likely to influence the synthesis of isocyanate intermediates. nih.gov

Integration into Flow Chemistry and Automation Platforms

Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a powerful tool for chemical manufacturing, offering significant advantages over traditional batch processing. rsc.orgsemanticscholar.orgnih.gov For the synthesis of isocyanates, which can be reactive and hazardous, flow chemistry provides enhanced safety and control. google.com

Key advantages of flow chemistry for isocyanate synthesis include:

Improved Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling toxic and reactive intermediates, such as acyl azides in the Curtius rearrangement. google.com

Precise Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. rsc.orgsemanticscholar.org

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, facilitating the transition from laboratory to industrial scale. rsc.org

Automation: Flow chemistry systems can be readily automated, enabling high-throughput screening of reaction conditions and the synthesis of chemical libraries. semanticscholar.org This is particularly valuable for optimizing the synthesis of complex molecules like substituted isocyanates.

Research has demonstrated the successful application of flow chemistry to the Curtius rearrangement for isocyanate production. google.com Furthermore, the integration of in-line purification and analysis techniques can lead to fully automated "make-and-use" systems, where the isocyanate is generated and immediately consumed in a subsequent reaction, avoiding the need for isolation and storage of the potentially unstable intermediate. semanticscholar.org The investigation of benzyl (B1604629) isocyanate derivatization in continuous flow microfluidic chips highlights the applicability of this technology to related compounds. chemicalbook.com

Novel Catalyst Development for Selective Transformations

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalysts is a key driver of innovation for reactions involving isocyanates. For this compound, new catalysts could enable more selective and efficient transformations.

Emerging areas in catalyst development relevant to isocyanate chemistry include:

Metal-based Catalysts: Research continues to explore the use of transition metal catalysts for isocyanate synthesis and functionalization. For example, nickel complexes have been used to catalyze the reaction of organic halides with metal cyanates. google.com Copper-catalyzed isocyanation and cyclization reactions have also been demonstrated in flow synthesis. thieme-connect.de

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in green chemistry. These catalysts can offer high selectivity and are often less toxic and more stable than their metal-based counterparts. For instance, N,N-diisopropylethylamine (DIPEA) has been shown to be a crucial catalyst in the synthesis of azoxybenzenes, a reaction involving related nitrogen-containing functional groups. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, environmentally friendly conditions. While direct biocatalytic routes to isocyanates are still in their infancy, the broader trend of integrating biocatalysis into synthetic routes for pharmaceuticals and fine chemicals suggests future potential. google.com

A theoretical study on the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate has shed light on the reaction mechanism and identified other potential catalysts, such as sulfur trioxide and selenium dioxide. chemrxiv.org Such computational approaches are increasingly important in guiding the rational design of new catalysts for specific transformations.

Exploration of Unconventional Reactivity Pathways

The isocyanate group is a versatile functional group with well-established reactivity towards nucleophiles like alcohols, amines, and water. rsc.org However, researchers are increasingly exploring unconventional reaction pathways to access novel molecular architectures. The reactivity of isocyanates is influenced by their substituents; electron-donating groups, such as the dimethoxybenzene moiety in this compound, are expected to lower the electrophilicity of the isocyanate carbon. nih.govrsc.org

Some areas of emerging reactivity research include:

Multicomponent Reactions (MCRs): Isocyanates are valuable building blocks in MCRs, where three or more reactants combine in a single step to form a complex product. nih.gov These reactions are highly efficient and align with the principles of green chemistry. The development of new MCRs involving isocyanates could lead to the rapid synthesis of diverse compound libraries for drug discovery and materials science. rsc.org

In Situ Generation: To circumvent the challenges of handling reactive isocyanates, methods for their in situ generation from stable precursors are being developed. This allows for the controlled release and immediate reaction of the isocyanate, expanding its synthetic utility. rsc.org

Rearrangement Reactions: The thermal rearrangement of 2,3-bis(alkylimino)oxetanes is an example of an unconventional pathway that can be explored. acs.org

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. While not directly involving the isocyanate group, the development of methods for C-H functionalization on the aromatic ring of this compound could provide access to new derivatives.

The study of benzyl isocyanate has shown its use as a protected ammonia (B1221849) equivalent in stereoselective ring-opening reactions and in the synthesis of 1,3-oxazinane-2,4-diones. chemicalbook.com These examples hint at the broader synthetic potential of substituted benzyl isocyanates.

Synergistic Approaches with Other Chemical Disciplines (e.g., Photochemistry, Electrochemistry)

The integration of techniques from other chemical disciplines, such as photochemistry and electrochemistry, offers new avenues for activating molecules and driving reactions in novel ways.

Electrochemistry: Electrochemical methods provide a powerful and sustainable means of performing redox reactions without the need for stoichiometric chemical oxidants or reductants. youtube.com Recent research has demonstrated the direct carbamoylation or cyanation of benzylic C(sp3)-H bonds using isocyanides through an electrochemical process. semanticscholar.orgresearchgate.netresearchgate.netacs.org This approach allows for the formation of valuable α-aryl acetamide (B32628) or acetonitrile (B52724) derivatives under mild conditions. semanticscholar.orgresearchgate.netresearchgate.netacs.org While this research focuses on isocyanides, the principles could potentially be adapted for reactions involving isocyanates, opening up new possibilities for the functionalization of benzylic positions. The electrochemical synthesis of isocyanides from formamides has also been explored as a safer alternative to traditional methods. youtube.com

Photochemistry: Photochemical reactions, which use light to initiate chemical transformations, can enable unique reactivity that is not accessible through thermal methods. The photochemical conversion of phenyl isocyanate and diphenyldiazomethane to 2,2-diphenylindoxyl is a classic example of the unique reactivity that can be achieved with isocyanates under photochemical conditions. acs.org The development of new photoredox catalysts is expanding the scope of photochemical transformations in organic synthesis, which could be applied to novel reactions of this compound.

These synergistic approaches, by combining the principles of isocyanate chemistry with electro- and photochemical activation, hold significant promise for the discovery of new reactions and the development of more sustainable and efficient synthetic processes.

Q & A

Q. What are the recommended synthetic routes for 2-(Isocyanatomethyl)-1,4-dimethoxybenzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or alkylation of 1,4-dimethoxybenzene derivatives. For example, introducing the isocyanatomethyl group may involve reacting 1,4-dimethoxybenzene with chloroethyl isocyanate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Reaction efficiency can be optimized by:

- Catalyst Screening : Testing Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .

- Purification : Using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Kinetic Monitoring : Employing TLC or in-situ GC-MS to track reaction progress and adjust stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- GC-MS : Compare retention times and fragmentation patterns with reference standards (e.g., m/z peaks for methoxy and isocyanate groups) .

- NMR : Confirm substitution patterns via H NMR (e.g., singlet for aromatic protons in 1,4-dimethoxybenzene at δ 6.8–7.0 ppm) and C NMR (isocyanate carbon at ~120–125 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how can they be experimentally determined?

- Methodological Answer :

- logP : Determine via shake-flask method (partitioning between octanol/water) or HPLC retention time correlation. For analogs like 1,4-dimethoxybenzene, logP ranges from 1.74–2.57 depending on solvent systems .

- Solubility : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol) at 25°C. Structural analogs show limited aqueous solubility but high solubility in polar aprotic solvents .

- Stability : Test pH-dependent degradation (e.g., incubate in buffers pH 2–12 for 24h; monitor via HPLC). Derivatives with methoxy groups are stable in neutral conditions but hydrolyze under strong acids/bases .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Multi-Method Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data (e.g., Arrhenius plots) .

- Error Analysis : Identify discrepancies in solvation models (e.g., implicit vs. explicit solvent in simulations) or steric effects unaccounted for computationally.

- Case Study : For logP values, computational tools (e.g., ChemAxon) may overestimate hydrophobicity compared to experimental shake-flask results. Cross-validate using multiple software packages .

Q. How can researchers design catalytic systems incorporating this compound for oxygen reduction reactions?

- Methodological Answer :

- Ligand Design : Utilize the isocyanate group to coordinate transition metals (e.g., Mo or Fe) in redox-active complexes. Reference molybdenum-quinonoid systems for O₂ activation .

- Electrochemical Testing : Use rotating disk electrode (RDE) voltammetry in 0.1 M HClO₄ to measure oxygen reduction reaction (ORR) activity. Compare with Pt/C benchmarks.

- Spectroscopic Monitoring : In-situ FTIR or EPR to detect intermediates (e.g., peroxo or superoxo species) during catalysis .

Q. What environmental fate studies are needed to assess the ecological impact of this compound?

- Methodological Answer :

- Degradation Pathways : Conduct photolysis (UV irradiation in aqueous solution) and biodegradation assays (OECD 301B with activated sludge). Monitor by LC-MS for breakdown products (e.g., demethylated derivatives) .

- Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201). Structural analogs like 1,4-dimethoxybenzene exhibit low aquatic toxicity (EC₅₀ > 10 mg/L) .

- Volatility Assessment : Measure Henry’s Law constant via gas-stripping method to predict atmospheric partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.